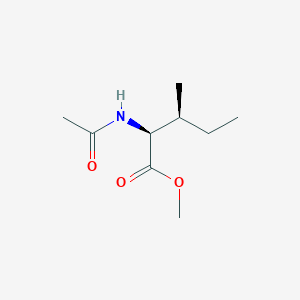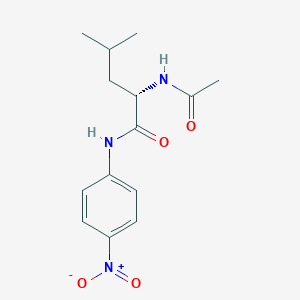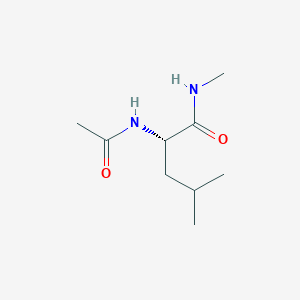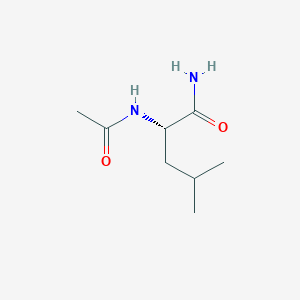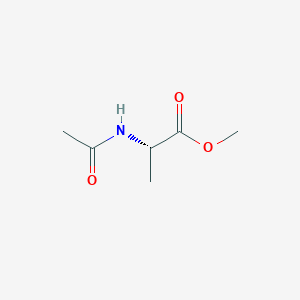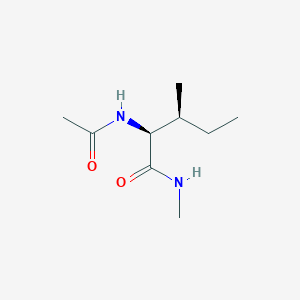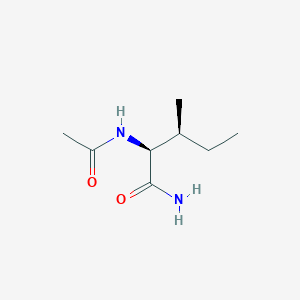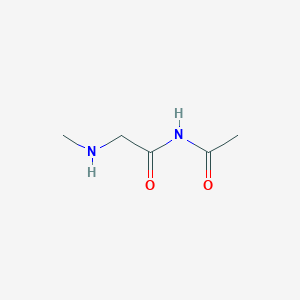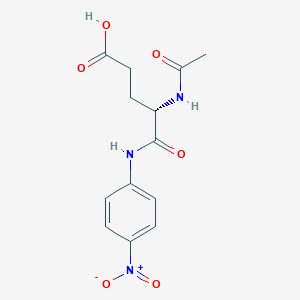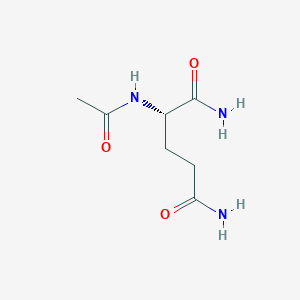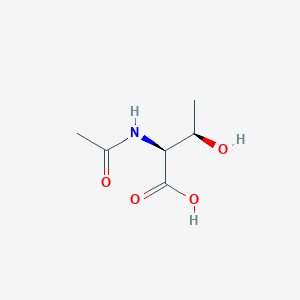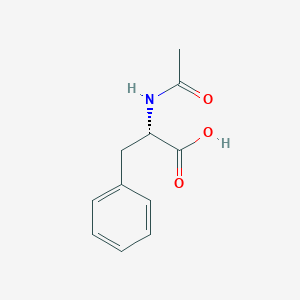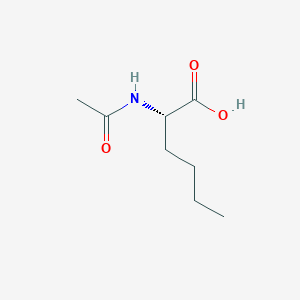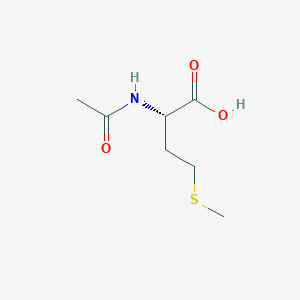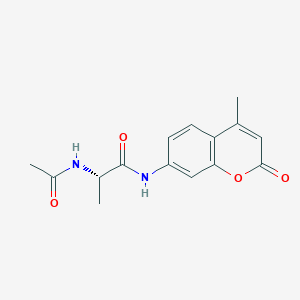
Acetyl-L-alanine 7-amido-4-methylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-L-alanine 7-amido-4-methylcoumarin is a biochemical compound . It is a fluorogenic substrate for aminopeptidase that yields a blue fluorescent solution . This substrate is useful in differentiating between gram-positive and gram-negative bacteria .
Molecular Structure Analysis
The molecular formula of Acetyl-L-alanine 7-amido-4-methylcoumarin is C15H16N2O4 . The exact mass is 288.11100700 g/mol and the monoisotopic mass is also 288.11100700 g/mol . The compound has a complexity of 486 .Physical And Chemical Properties Analysis
The compound is soluble in water up to 50 mg/mL, yielding a clear, colorless to very faintly yellow solution . It exhibits fluorescence with λex 325 nm and λem 389 nm in ethanol .Scientific Research Applications
Bacterial Differentiation
Acetyl-L-alanine 7-amido-4-methylcoumarin (Ac-Ala-MCA) serves as a fluorogenic substrate for aminopeptidase, which is an enzyme that cleaves amino acids from the amino terminus of a polypeptide chain. When Ac-Ala-MCA is used with this enzyme, it yields a blue fluorescent solution that is particularly useful in differentiating between gram-positive and gram-negative bacteria .
Enzyme Trace Determination
As a fluorescent labeling reagent, Ac-Ala-MCA is utilized in the trace determination of enzymes. This application takes advantage of its ability to emit laser in the range of 370-760 nm, which can be detected and measured for analytical purposes .
Aminopeptidase Substrate
In biochemical research, Ac-Ala-MCA is used as a substrate to study the activity of aminopeptidase enzymes. The excitation and emission maxima of the liberated NH2-Mec, which is the product of the enzymatic reaction with Ac-Ala-MCA, are at 380 nm and 440 nm respectively. This allows for the observation and quantification of aminopeptidase activity in various biological samples .
Mechanism of Action
Target of Action
Acetyl-L-alanine 7-amido-4-methylcoumarin, also known as Ac-Ala-MCA, primarily targets aminopeptidases . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides, playing a crucial role in protein degradation and turnover.
Mode of Action
Ac-Ala-MCA acts as a fluorogenic substrate for aminopeptidases . When cleaved by aminopeptidases, it releases a blue fluorescent molecule, 7-amido-4-methylcoumarin . The fluorescence can be easily detected with an excitation maximum at 325 nm and an emission maximum at 389 nm in ethanol .
Biochemical Pathways
The primary biochemical pathway affected by Ac-Ala-MCA is the protein degradation pathway . By acting as a substrate for aminopeptidases, Ac-Ala-MCA can influence the rate of protein turnover, potentially affecting various downstream cellular processes.
Pharmacokinetics
Its solubility in water (50 mg/ml) suggests that it may have good bioavailability
Result of Action
The cleavage of Ac-Ala-MCA by aminopeptidases results in the release of a blue fluorescent molecule . This fluorescence can be used as a marker to monitor the activity of aminopeptidases, providing insights into protein degradation processes within the cell.
Action Environment
The action of Ac-Ala-MCA is influenced by environmental factors such as temperature and light. It is recommended to store the compound at -20°C and protect it from light to maintain its stability . The pH of the environment may also affect the activity of aminopeptidases and thus the efficacy of Ac-Ala-MCA .
properties
IUPAC Name |
(2S)-2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-8-6-14(19)21-13-7-11(4-5-12(8)13)17-15(20)9(2)16-10(3)18/h4-7,9H,1-3H3,(H,16,18)(H,17,20)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAJYKBVKPNJQC-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426694 |
Source


|
| Record name | Acetyl-L-alanine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
355137-87-0 |
Source


|
| Record name | Acetyl-L-alanine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Ac-Ala-MCA help determine the degree of postmortem aging in pork?
A: Ac-Ala-MCA is a substrate for certain proteases present in pork muscle. As pork ages postmortem, protease activity increases, leading to the breakdown of muscle proteins. When Ac-Ala-MCA is incubated with pork muscle extracts, these proteases cleave the substrate, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The intensity of fluorescence is directly proportional to the activity of the proteases. The study found a strong positive correlation between the fluorescence intensity of Ac-Ala-MCA and the hardness of the pork, a key indicator of aging [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

